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Introduction
Folate, a crucial B vitamin, plays a vital role in numerous metabolic pathways, including DNA

synthesis and repair. The accurate quantification of folate concentrations in human plasma is

essential for assessing nutritional status and investigating its association with various health

conditions. However, the analysis of folates is challenging due to their low endogenous

concentrations and the inherent instability of their reduced forms, which are susceptible to

oxidation.[1][2]

This document provides a detailed guide for the preparation of human plasma samples for

folate analysis, primarily focusing on methods compatible with Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS). It covers critical pre-analytical considerations, detailed

experimental protocols for common extraction techniques, and data on folate stability to ensure

reliable and reproducible results.

Pre-analytical Considerations: Sample Collection
and Handling
Proper sample collection and handling are paramount to minimize the degradation of labile

folate species.[1]

Blood Collection: Collect whole blood samples observing routine precautions for

venipuncture. Serum separator tubes (SST) are recommended. Studies have shown that

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12056928?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/11816560/
https://pubmed.ncbi.nlm.nih.gov/31639690/
https://pubmed.ncbi.nlm.nih.gov/11816560/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12056928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


folate in serum from SST is stable for up to five days when stored at 2-8°C.[3] Anticoagulants

like EDTA and lithium-heparin are generally discouraged for plasma folate analysis due to

observed instability, with EDTA plasma showing a rapid decline in folate levels and heparin

plasma showing artificially elevated and increasing concentrations over time.[3]

Sample Processing: Separate serum or plasma from cells as soon as possible after

collection.[4] If not processed immediately, whole blood specimens can be stored at 2-8°C

for a short period, but prompt centrifugation is ideal.

Light Protection: Folate is sensitive to light. All sample handling steps should be performed

under conditions that minimize light exposure, such as using amber tubes or working under

yellow fluorescent lighting.[5]

Stabilizers: The addition of an antioxidant stabilizer is critical. L-ascorbic acid (AA) is

commonly added to serum or plasma immediately after separation at a concentration of 5 g/L

to prevent the oxidation of unstable folate forms, particularly tetrahydrofolate.[2][6] The

recovery of tetrahydrofolate is significantly improved in serum containing ascorbic acid

compared to non-stabilized serum.[2]

Storage: For long-term storage, samples must be kept frozen.

-20°C: This temperature is not suitable for storing folate samples. A significant and rapid

decrease in folate concentration occurs, with levels dropping to about 60% of the initial

value.[7][8]

-70°C / -80°C: These temperatures are ideal for long-term storage. Folate is stable for at

least one year at -70°C and up to 13 years at -80°C with minimal degradation.[7][9]

Experimental Protocols
Two primary methods for extracting folates from plasma are protein precipitation and solid-

phase extraction. The choice of method depends on the required sample cleanliness,

throughput, and available resources.

Protocol 1: Protein Precipitation (PPT)
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Protein precipitation is a rapid, simple, and cost-effective method widely used for preparing

plasma samples for LC-MS/MS analysis.[10][11] Acetonitrile is a commonly used solvent for

this purpose.[1][10]

Materials:

Human plasma/serum sample (stabilized with ascorbic acid)

Ice-cold acetonitrile (ACN)

Internal Standard (IS) solution (e.g., ¹³C₅-labeled folates in a suitable solvent)

Vortex mixer

Refrigerated centrifuge (capable of 14,000 rpm)

Nitrogen evaporator

Reconstitution solution (mobile phase or a compatible solvent)

Procedure:

Thaw frozen plasma/serum samples on ice.

To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.

Spike the sample with the appropriate volume of internal standard solution and vortex briefly.

Add 1.5 mL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).[10]

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[4]

[10]

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

[10]

Carefully transfer the supernatant (~800 µL) to a new tube.[10]
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately

40°C.[10]

Reconstitute the dried extract in 200 µL of the reconstitution solution. Vortex for 3 minutes to

ensure the residue is fully dissolved.[10]

Centrifuge the reconstituted solution (e.g., at 17,000 g for 10 min) and transfer the

supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough sample cleanup by removing interfering substances like

phospholipids, which can cause matrix effects in LC-MS/MS analysis. This protocol describes a

general procedure using a 96-well SPE plate.[5][12]

Materials:

Human plasma/serum sample (stabilized with ascorbic acid)

Internal Standard (IS) solution

SPE Sample Buffer (e.g., 10 g/L Ammonium Formate with 1-5 g/L Ascorbic Acid, pH 3.2)[5]

[12]

SPE Wash Buffer (e.g., 0.5 g/L Ammonium Formate with 0.05 g/L Ascorbic Acid, pH 3.4)[5]

SPE Elution Buffer (e.g., 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic

Acid)[5]

SPE Plate (e.g., Phenyl sorbent, 10-50 mg)[12]

96-well plate vacuum or positive pressure manifold

Nitrogen evaporator

Procedure:

Sample Pre-treatment:
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To 200 µL of serum/plasma in a microcentrifuge tube, add 20 µL of the internal standard

mixture.[5]

Add 400 µL of SPE Sample Buffer and 200 µL of water. Vortex for 1 minute.[5]

Centrifuge for 10 minutes at 13,000 rpm. The supernatant will be loaded onto the SPE

plate.[5]

SPE Plate Conditioning:

Condition the wells of the SPE plate sequentially with 2 mL of acetonitrile, 2 mL of

methanol, and 2 mL of SPE Sample Buffer. Do not allow the wells to go dry.[5]

Sample Loading:

Load the supernatant from the pre-treatment step onto the conditioned SPE plate.

Allow the sample to pass through the sorbent under gravity or gentle vacuum.[5]

Washing:

Wash the SPE plate with 3 mL of the SPE Wash Buffer to remove interfering compounds.

[5]

Elution:

Elute the folates from the sorbent using the SPE Elution Buffer under positive pressure or

vacuum.[5]

Dry-down and Reconstitution:

Dry the eluate under a stream of nitrogen at room temperature.[5]

Reconstitute the extract in a suitable volume (e.g., 200 µL) of an appropriate solvent (e.g.,

9:1 water and methanol).[5]

Transfer the reconstituted sample to an autosampler vial for analysis.
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Data Presentation
The following table summarizes key quantitative data regarding folate stability and method

performance.

Parameter Condition Result Reference

Method Recovery
Acetonitrile Protein

Precipitation

>97% for folic acid,

tetrahydrofolate, 5-

methyltetrahydrofolate

, and 5-

formyltetrahydrofolate

[1]

Storage Stability Serum at -20°C

Unstable; rapid

decrease to ~60% of

original value

[7][8]

Serum at -70°C
Stable for at least 1

year
[7]

Serum at -80°C
Stable for at least 13

years
[9]

Serum (SST) at 2-8°C
Stable for 5 days

(99% of initial value)
[3]

Unspun Serum (SST)

at RT

Stable for 24 hours

(100% of initial value)
[3]

Anticoagulant Effect EDTA Plasma

Unsuitable; rapid

decline (35% lower

than serum at 24h)

[3]

Li-Heparin Plasma

Discouraged; values

were higher and

increased over time

[3]

Visual Workflow
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The following diagram illustrates the general workflow for preparing human plasma samples for

folate analysis.

1. Sample Collection & Handling

2. Folate Extraction

Protein Precipitation (PPT) Solid-Phase Extraction (SPE)

3. Final Preparation

Venipuncture
(Serum Separator Tube)

Centrifugation
(Separate Serum)

Promptly

Add Stabilizer
(e.g., 5 g/L Ascorbic Acid)

Store Sample
(-80°C for long-term)

Thaw Sample on Ice

Spike with
Internal Standard

Add Cold Acetonitrile (3:1) Pre-treat Sample

Vortex & Centrifuge

Collect Supernatant

Evaporate to Dryness

Load on SPE Plate

Wash & Elute

Collect Eluate

Reconstitute in
Mobile Phase

LC-MS/MS Analysis
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Click to download full resolution via product page

Caption: Workflow for human plasma folate sample preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12056928#sample-preparation-for-folate-analysis-in-
human-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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